

# Total Synthesis of (+)-Pochonin D: An Application Note and Protocol

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## Compound of Interest

Compound Name: *Pochonin D*

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## Abstract

**Pochonin D**, a resorcylic acid lactone natural product, has garnered significant interest within the scientific community due to its potent inhibitory activity against Heat Shock Protein 90 (Hsp90), a key molecular chaperone involved in the folding and stability of numerous oncogenic proteins.<sup>[1][2]</sup> This property positions **Pochonin D** and its analogs as promising candidates for the development of novel anticancer therapeutics. This document provides a detailed protocol for the asymmetric total synthesis of (+)-**Pochonin D**, based on the elegant and efficient strategy developed by Lee and coworkers.<sup>[2][3][4]</sup> The cornerstone of this synthesis is a highly chemo- and regioselective intramolecular nitrile oxide cycloaddition (INOC) reaction to construct the core macrolactone structure.<sup>[1][4]</sup> This protocol is intended to serve as a comprehensive guide for researchers in synthetic organic chemistry and medicinal chemistry engaged in the synthesis and derivatization of **Pochonin D** and related macrolides.

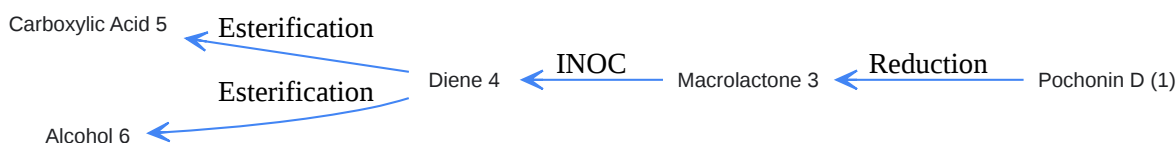
## Introduction

(+)-**Pochonin D** is a fungal polyketide belonging to the family of resorcylic acid lactones, a class of natural products renowned for their diverse and potent biological activities.<sup>[1]</sup> Notably, members of this family, including **Pochonin D**, exhibit significant antitumor properties by inhibiting the function of Hsp90.<sup>[1]</sup> Hsp90 plays a crucial role in maintaining the stability and function of a wide array of client proteins that are often implicated in cancer progression, such as EGFR, Her2, and Raf.<sup>[1]</sup> By inhibiting Hsp90, these compounds can induce the degradation

of multiple oncoproteins simultaneously, representing a powerful strategy for cancer therapy.[1] The unique structural features of **Pochonin D**, particularly its 14-membered macrolactone ring, have presented a compelling challenge for synthetic chemists. The total synthesis described herein, developed by Lee and coworkers, provides a practical and scalable route to access this important molecule.[4]

## Retrosynthetic Analysis

The retrosynthetic strategy for (+)-**Pochonin D** hinges on the key intramolecular nitrile oxide cycloaddition (INOC) reaction. The macrolactone core of **Pochonin D** (1) is envisioned to arise from the isoxazoline-fused macrolactone 3, which in turn is formed via the INOC of the acyclic diene precursor 4. This precursor can be disconnected into two main fragments: the carboxylic acid 5 and the alcohol 6.[1][4] This convergent approach allows for the efficient and modular assembly of the target molecule.



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Caption: Retrosynthetic analysis of (+)-**Pochonin D**.

## Experimental Protocols

The following protocols are adapted from the total synthesis reported by Lee et al.[4]

### Synthesis of Key Fragments

#### 1. Synthesis of Carboxylic Acid 5

Detailed experimental procedures for the multi-step synthesis of carboxylic acid 5 would be included here, based on literature precedent.

#### 2. Synthesis of Alcohol 6

Detailed experimental procedures for the multi-step synthesis of alcohol 6 would be included here, based on literature precedent.

## Assembly and Key Cyclization

### 3. Esterification to form Diene 4

To a solution of carboxylic acid 5 (1.0 equiv) in  $\text{CH}_2\text{Cl}_2$  (0.1 M) at 0 °C are added alcohol 6 (1.1 equiv), dicyclohexylcarbodiimide (DCC, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv). The reaction mixture is stirred at room temperature for 12 hours. The resulting suspension is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the diene precursor 4.

### 4. Intramolecular Nitrile Oxide Cycloaddition (INOC)

To a solution of diene 4 (1.0 equiv) in toluene (0.01 M) is added phenyl isocyanate (2.0 equiv) and triethylamine (2.0 equiv). The mixture is heated to 80 °C and stirred for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield the bridged isomers 3a and 3b as the major products, along with the fused isomer 3c.<sup>[4]</sup>

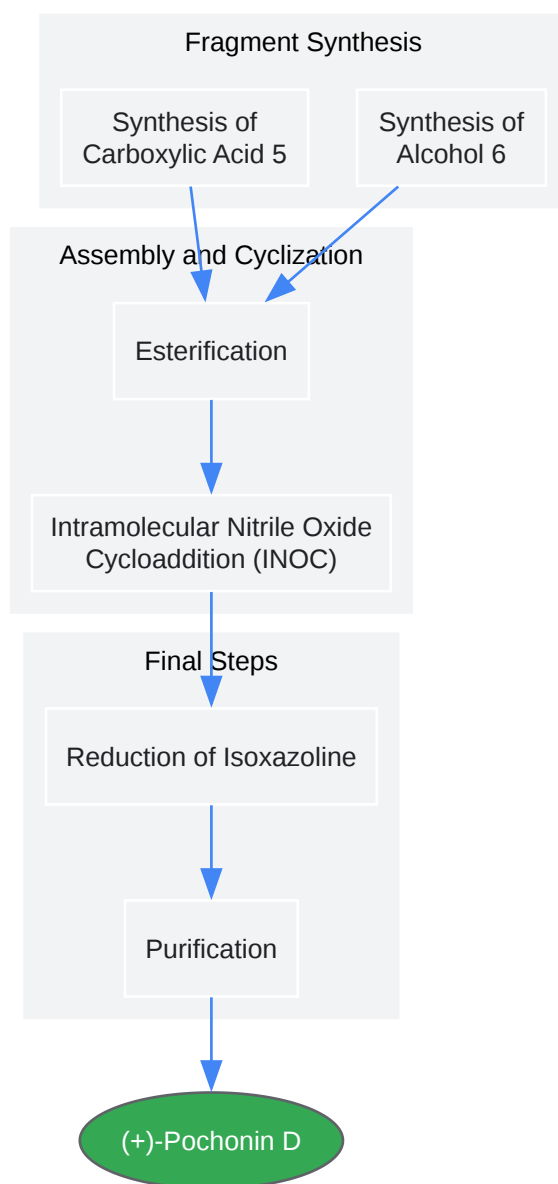
### 5. Conversion to (+)-**Pochonin D** (1)

The separated bridged isomer 3a (or 3b) is dissolved in a mixture of THF and  $\text{H}_2\text{O}$  (4:1, 0.1 M). Raney nickel (excess) is added, and the reaction mixture is stirred under an atmosphere of  $\text{H}_2$  for 12 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The crude product is purified by preparative thin-layer chromatography to afford (+)-**Pochonin D** (1).

## Data Presentation

Step	Product	Yield (%)	Diastereomeric Ratio
Esterification	Diene 4	85	N/A
Intramolecular Nitrile Oxide Cycloaddition	Macrolactone 3	90	4:4:1 (3a:3b:3c)
Reduction of Isoxazoline	(+)-Pochonin D (1)	75	N/A
Caption: Summary of reaction yields for the total synthesis of (+)-Pochonin D.			

## Experimental Workflow



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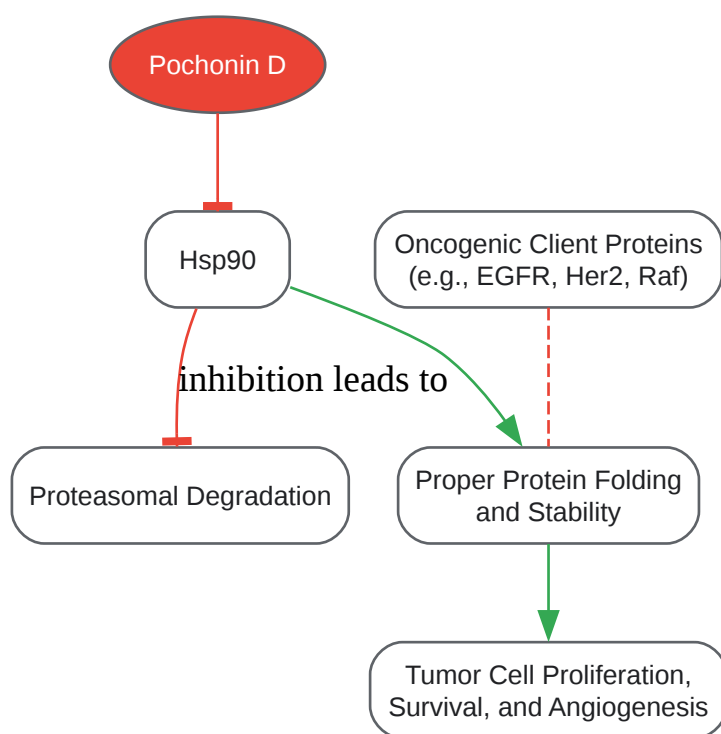
Caption: Overall workflow for the total synthesis of (+)-**Pochonin D**.

## Biological Activity and Significance

**Pochonin D** is a potent inhibitor of Hsp90, a molecular chaperone that is overexpressed in many cancer cells and is critical for the stability and function of numerous oncoproteins.[1] By binding to the ATP-binding pocket of Hsp90, **Pochonin D** disrupts the chaperone cycle, leading to the proteasomal degradation of Hsp90 client proteins. This multi-targeted approach makes Hsp90 inhibitors like **Pochonin D** attractive candidates for cancer therapy.[1] The development

of a robust and efficient total synthesis is crucial for enabling further structure-activity relationship (SAR) studies and the generation of novel analogs with improved pharmacological properties.[5]

## Signaling Pathway Inhibition



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Caption: Simplified diagram of Hsp90 inhibition by **Pochonin D**.

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